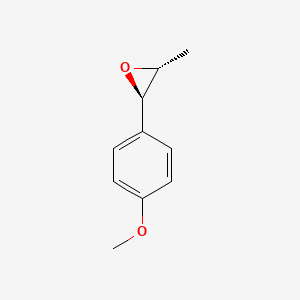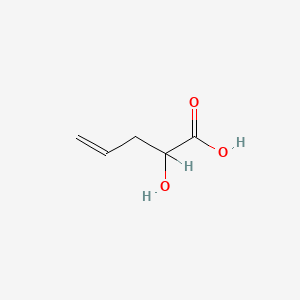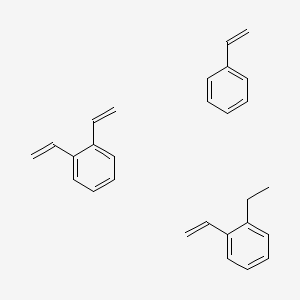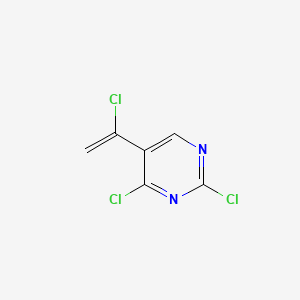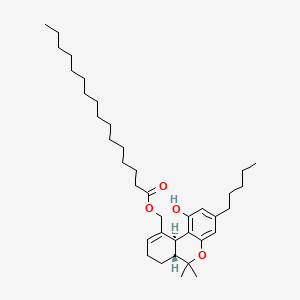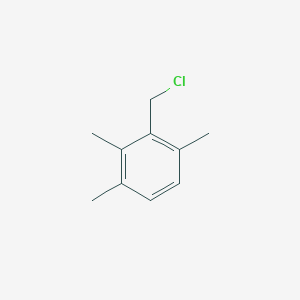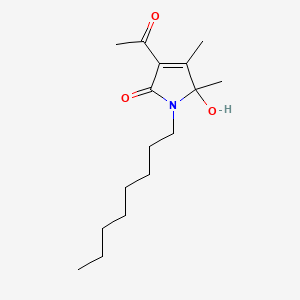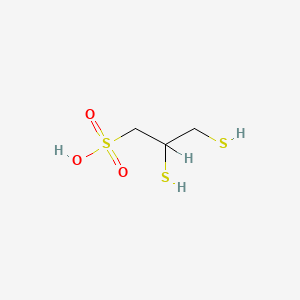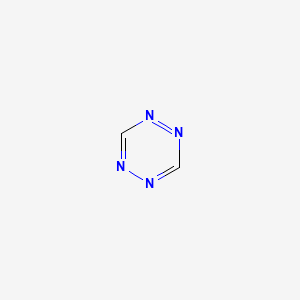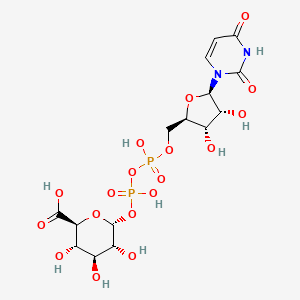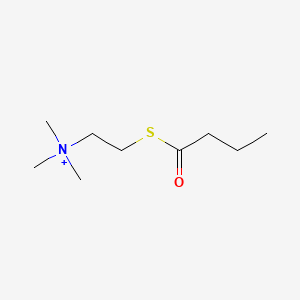![molecular formula C16H14N4O2S B1199749 1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea](/img/structure/B1199749.png)
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis Approaches :
- Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, demonstrating the formation of various products including isoindigo and (3 Z )-3-[amino(4-methoxyphenyl)-methylidene]-1,3-dihydro-2 H -indol-2-one. This study highlights the reactivity of similar compounds under mildly basic conditions (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Molecular Docking and Computational Studies :
- A compound closely related to 1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea was synthesized and analyzed using computational quantum chemical studies by Mushtaque et al. (2016). They explored its configuration, energy, and chemical properties, providing insights into its molecular structure and potential reactivity (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Biological Evaluation and Antioxidant Properties :
- Raza et al. (2022) conducted a study on various thiourea derivatives, including 1-benzoyl-3-(4-methoxyphenyl)thiourea, assessing their antioxidant properties and enzyme inhibition activities. This research provides valuable data on the potential biological applications of these compounds (Raza, Sharif, Danish, ur Rehman, Budzianowski, & Maurin, 2022).
Cytotoxicity and Cell Cycle Analysis :
- Another study by Mushtaque et al. (2017) focused on the cytotoxicity and cell cycle analysis of a thiourea derivative, providing essential insights into its potential therapeutic applications in treating cancer (Mushtaque, Avecilla, Khan, Hafeez, Rezvi, & Srivastava, 2017).
Development of Chiral Derivatizing Agents :
- Péter et al. (1999) developed a chiral derivatizing agent using isothiocyanate, demonstrating its potential in resolving compounds with amino groups. Such research opens new avenues in chiral chemistry and pharmaceuticals (Péter, Péter, & Fülöp, 1999).
Structural Characterization in Crystallography :
- Choi et al. (2010) characterized a compound structurally similar to 1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea, emphasizing the importance of hydrogen bonding in crystal formation. This research aids in understanding the structural aspects of similar compounds (Choi, Shim, Han, Kang, & Sung, 2010).
Indole Derivatives Synthesis and Tuberculostatic Activity :
- Pershin et al. (2004) synthesized indolylalkylthioureas, evaluating their tuberculostatic activity, which is crucial for developing new therapeutic agents against tuberculosis (Pershin, Zykova, Suvorov, Fedorova, & Buyanov, 2004).
Biological Activities and DNA-Binding Studies :
- Tahir et al. (2015) conducted DNA interaction studies on nitrosubstituted acylthioureas, assessing their antioxidant, cytotoxic, antibacterial, and antifungal activities. This research contributes to understanding the broader biological implications of thiourea derivatives (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Eigenschaften
Produktname |
1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea |
|---|---|
Molekularformel |
C16H14N4O2S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H14N4O2S/c1-22-11-8-6-10(7-9-11)17-16(23)20-19-14-12-4-2-3-5-13(12)18-15(14)21/h2-9,18,21H,1H3,(H,17,23) |
InChI-Schlüssel |
RRCQAXBOKBNIDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O |
Löslichkeit |
0.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-4-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)
